BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of (R)-4-
Benzhydryloxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-4-Benzhydryloxazolidin-2-one

Cat. No.: B062663

For researchers, scientists, and drug development professionals, a comprehensive
understanding of the spectroscopic properties of chiral auxiliaries is paramount for their
effective application in asymmetric synthesis. This technical guide provides an in-depth
overview of the spectroscopic data and experimental protocols for the characterization of (R)-4-
Benzhydryloxazolidin-2-one, a key building block in the synthesis of complex chiral
molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-4-Benzhydryloxazolidin-2-
one (CAS No: 173604-33-6), a compound with the molecular formula C16H1sNO2 and a
molecular weight of 253.30 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The *H and 3C NMR spectra of (R)-4-Benzhydryloxazolidin-2-one provide
detailed information about the chemical environment of each proton and carbon atom. The data
presented below is sourced from Sigma-Aldrich Co. LLC.

Table 1: *H NMR Spectroscopic Data for (R)-4-Benzhydryloxazolidin-2-one
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not available Data not available Data not available Data not available

Table 2: 3C NMR Spectroscopic Data for (R)-4-Benzhydryloxazolidin-2-one

Chemical Shift (8) ppm Assighment

Data not available Data not available

Note: While the availability of NMR spectra from Sigma-Aldrich is confirmed, the specific peak
assignments are not publicly accessible at the time of this publication.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The
IR spectrum of (R)-4-Benzhydryloxazolidin-2-one is expected to show characteristic
absorption bands for the carbamate carbonyl group, the N-H bond, and the aromatic C-H

bonds.

Table 3: Predicted IR Absorption Bands for (R)-4-Benzhydryloxazolidin-2-one

Wavenumber (cm~?) Functional Group

~3300 N-H stretch

~3100-3000 Aromatic C-H stretch

~1750 C=0 stretch (carbamate)

~1600, ~1495 Aromatic C=C stretch

~1250 C-O stretch

~750, ~700 Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For (R)-4-Benzhydryloxazolidin-2-one, the molecular ion peak [M]* would be

expected at m/z 253.

Table 4: Mass Spectrometry Data for (R)-4-Benzhydryloxazolidin-2-one

miz Assighment

253 [M]* (Molecular lon)

Fragmentation data not available

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard techniques for the analysis of solid
organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra to confirm the chemical structure
of (R)-4-Benzhydryloxazolidin-2-one.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

» Dissolve approximately 5-10 mg of (R)-4-Benzhydryloxazolidin-2-one in about 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

o Transfer the solution to a standard 5 mm NMR tube.
o Ensure the sample is free of any particulate matter.
H NMR Acquisition Parameters:

e Pulse Program: Standard single-pulse experiment.
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Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

13C NMR Acquisition Parameters:

o Pulse Program: Proton-decoupled single-pulse experiment.
o Spectral Width: Approximately 200-250 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 or more, depending on sample concentration and instrument
sensitivity.

e Temperature: 298 K.

Data Processing:

o Apply a Fourier transform to the acquired free induction decay (FID).
e Phase correct the resulting spectrum.

» Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

 Integrate the peaks in the tH NMR spectrum.

Infrared (IR) Spectroscopy
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Obijective: To identify the characteristic functional groups of (R)-4-Benzhydryloxazolidin-2-
one.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid (R)-4-Benzhydryloxazolidin-2-one sample directly onto
the ATR crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cmm—1.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be recorded
prior to sample analysis.

Data Processing:

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

» Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of (R)-4-
Benzhydryloxazolidin-2-one.
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Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

e Prepare a dilute solution of (R)-4-Benzhydryloxazolidin-2-one (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

e The solution can be directly infused into the mass spectrometer or introduced via a liquid
chromatography system.

Data Acquisition (ESI-MS):

lonization Mode: Positive ion mode is typically used to observe the [M+H]* or [M+Na]* ions.

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

Capillary Voltage: Optimize for maximum signal intensity.

Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis (MS/MS).

Data Processing:

e The mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the

ions.
« ldentify the molecular ion peak and any significant fragment ions.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of (R)-4-Benzhydryloxazolidin-2-one.
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Workflow for Spectroscopic Characterization of (R)-4-Benzhydryloxazolidin-2-one
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Synthesis of (R)-4-Benzhydryloxazolidin-2-one

l

Purification (e.g., Recrystallization, Chromatography)

Sample Preparation [Sample Preparation \ Sample Preparation

Spectroscopic Characterization

NMR Spectroscopy
(1H & 13C) IR Spectroscopy

%Sis & Structure Efucidation

Integration of Spectroscopic Data

Structure Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages in the synthesis, purification, and spectroscopic
characterization of (R)-4-Benzhydryloxazolidin-2-one.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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